

Spectral Data Analysis of 4-Isopropylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-isopropylphenylboronic acid**, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for its characterization.

Core Data Presentation

The following tables summarize the key spectral data for **4-isopropylphenylboronic acid** (Molecular Formula: $C_9H_{13}BO_2$, Molecular Weight: 164.01 g/mol).

Table 1: 1H NMR Spectral Data (Predicted and based on analogous compounds)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Ar-H (ortho to -B(OH) ₂)
~7.3-7.4	Doublet	2H	Ar-H (meta to -B(OH) ₂)
~4.8-5.2	Broad Singlet	2H	B(OH) ₂
~3.0	Septet	1H	-CH(CH ₃) ₂
~1.25	Doublet	6H	-CH(CH ₃) ₂

Note: The chemical shifts of the B(OH)₂ protons can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~152	Ar-C (para to -B(OH) ₂)
~136	Ar-C-H (ortho to -B(OH) ₂)
~126	Ar-C-H (meta to -B(OH) ₂)
~130 (broad)	Ar-C-B(OH) ₂
~34	-CH(CH ₃) ₂
~24	-CH(CH ₃) ₂

Note: The carbon atom attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (from B(OH) ₂ and potential water)
3050-3000	Medium	Aromatic C-H stretch
2960-2870	Medium-Strong	Aliphatic C-H stretch (isopropyl group)
~1605, ~1490	Medium-Strong	Aromatic C=C stretch
~1360	Strong	B-O stretch
~1170	Medium	C-O stretch
~840	Strong	para-disubstituted benzene C-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
164	Moderate	[M] ⁺ (Molecular Ion)
149	High	[M - CH ₃] ⁺
121	Moderate	[M - C ₃ H ₇] ⁺
105	Moderate	[C ₇ H ₅ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

- **Sample Preparation:** Samples are typically prepared by dissolving 5-10 mg of **4-isopropylphenylboronic acid** in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) are often preferred over chloroform-d (CDCl_3) to minimize boroxine formation and to allow for the observation of the exchangeable B(OH)_2 protons.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Number of Scans:** 16 to 64 scans are typically sufficient.
 - **Relaxation Delay:** 1-2 seconds.
 - **Referencing:** The residual solvent peak is used as an internal reference.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Sequence:** Proton-decoupled single-pulse sequence.
 - **Number of Scans:** 1024 or more scans are often required due to the low natural abundance of the ^{13}C isotope.
 - **Relaxation Delay:** 2-5 seconds.
 - **Referencing:** The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Technique):**

- Approximately 1-2 mg of **4-isopropylphenylboronic acid** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

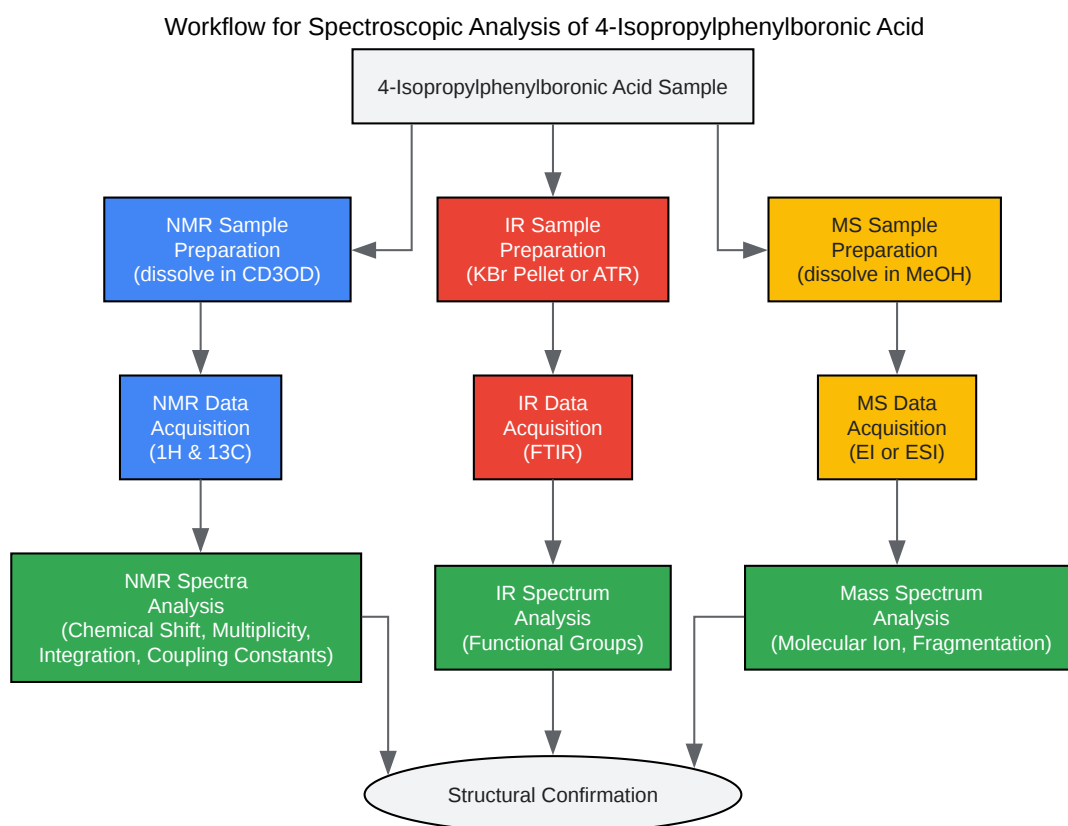
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then further diluted.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Acquisition Parameters (Typical for EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.
- Acquisition Parameters (Typical for ESI):

- Mode: Positive or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas: Nitrogen.
- Drying Gas Temperature: 300-350 °C.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-isopropylphenylboronic acid**.



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Caption: Spectroscopic analysis workflow.

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